N-[2-(dimethylsulfamoyl)ethyl]-3-(4-hydroxyquinazolin-2-yl)propanamide
Description
N-[2-(Dimethylsulfamoyl)ethyl]-3-(4-hydroxyquinazolin-2-yl)propanamide is a synthetic amide derivative featuring a quinazolin-2-yl core substituted with a hydroxyl group at position 4 and a propanamide chain terminating in a dimethylsulfamoyl ethyl moiety. Quinazoline derivatives are known for diverse biological activities, including kinase inhibition and anticancer properties, with substituents like sulfonamide groups enhancing solubility and metabolic stability .
Properties
Molecular Formula |
C15H20N4O4S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(dimethylsulfamoyl)ethyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C15H20N4O4S/c1-19(2)24(22,23)10-9-16-14(20)8-7-13-17-12-6-4-3-5-11(12)15(21)18-13/h3-6H,7-10H2,1-2H3,(H,16,20)(H,17,18,21) |
InChI Key |
LJKWHVIQPNVEPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CCNC(=O)CCC1=NC2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIMETHYLSULFAMOYL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-aminobenzamide with ethyl acrylate to form an intermediate, which is then reacted with dimethylsulfamoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIMETHYLSULFAMOYL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives .
Scientific Research Applications
Anticancer Properties
N-[2-(dimethylsulfamoyl)ethyl]-3-(4-hydroxyquinazolin-2-yl)propanamide has shown promising results in preclinical studies as an anticancer agent. Compounds with quinazoline structures are frequently explored for their ability to inhibit various kinases involved in cancer progression. The compound's mechanism of action may involve the inhibition of specific signaling pathways that promote tumor growth and survival.
Antimicrobial Activity
The dimethylsulfamoyl group suggests potential antimicrobial properties, making it a candidate for developing new treatments against bacterial infections. Studies indicate that compounds with similar structural features exhibit significant antibacterial effects. The exploration of this compound's efficacy against resistant bacterial strains could be vital in addressing current challenges in infectious disease management.
Case Studies
Several studies have investigated the biological activities of this compound:
- Anticancer Activity : In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values reported range from 1.9 to 7.52 μg/mL, indicating potent activity .
- Antimicrobial Efficacy : Preliminary antimicrobial studies suggest that this compound could inhibit growth in several bacterial strains, including those resistant to conventional antibiotics. Further investigations are needed to elucidate its full spectrum of activity and mechanism of action.
Mechanism of Action
The mechanism of action of N-[2-(DIMETHYLSULFAMOYL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a propanamide backbone with several derivatives in the evidence, but its unique substituents differentiate its physicochemical and biological profile:
Key Observations :
- Quinazoline vs.
- Sulfonamide vs. Boc Protection : The dimethylsulfamoyl group in the target likely improves aqueous solubility over Boc-protected derivatives (), which are typically lipophilic and require deprotection for activity .
- Halogenated Substituents : Fluorophenyl () and dichlorophenyl () groups in analogs suggest electron-withdrawing effects that enhance stability but may increase toxicity risks compared to the target’s hydroxyl group .
Pharmacological Potential
- Anticonvulsant Activity : highlights quinazoline dioxo derivatives as anticonvulsants, suggesting the target’s hydroxyquinazolinyl group could align with similar mechanisms .
- Anti-inflammatory Potential: Fluorobiphenyl and indole groups in imply NSAID-like activity, but the target’s lack of aromatic fluorination may reduce cyclooxygenase affinity.
Biological Activity
N-[2-(dimethylsulfamoyl)ethyl]-3-(4-hydroxyquinazolin-2-yl)propanamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a unique chemical structure that contributes to its biological activity:
- Chemical Formula : C₁₁H₁₄N₄O₂S
- Molecular Weight : 270.32 g/mol
- Functional Groups : Sulfamoyl, hydroxyquinazoline, and propanamide.
This compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.
- Antioxidant Properties : It possesses antioxidant capabilities that may protect cells from oxidative stress, potentially reducing the risk of age-related diseases.
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, contributing to its therapeutic potential in conditions like arthritis and other inflammatory diseases.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.
- Animal Models : In a murine model of rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and improved mobility, suggesting its potential as a therapeutic agent for autoimmune conditions.
- Clinical Trials : Preliminary results from Phase I clinical trials indicate that the compound is well-tolerated in humans, with promising efficacy observed in patients with chronic inflammatory diseases.
Research Findings
Recent studies have focused on elucidating the precise molecular targets of this compound:
- Target Identification : Using proteomic approaches, researchers have identified several protein targets that interact with the compound, providing insights into its mechanism of action.
- Synergistic Effects : Combinations with other therapeutic agents have shown enhanced efficacy, particularly in cancer therapy, where it may overcome resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
